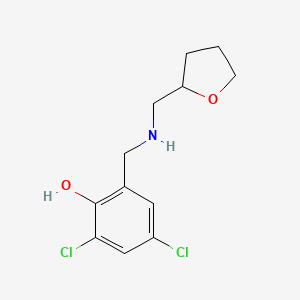
2,4-Dichloro-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol is a synthetic organic compound characterized by its unique structure, which includes a phenol group substituted with dichloro and tetrahydrofuran-2-ylmethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,4-dichlorophenol with tetrahydrofuran-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the dichloro substituents, to form dechlorinated derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the chloro groups under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dechlorinated phenol derivatives.
Substitution: Amino and thiol-substituted phenol derivatives.
Scientific Research Applications
2,4-Dichloro-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dichloro and tetrahydrofuran-2-ylmethylamino groups enhance its binding affinity. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-[(6-methylpyridin-2-ylimino)methyl]phenol
- 2,4-Dichloro-6-{(E)-[(tetrahydrofuran-2-ylmethyl)imino]methyl}phenol
Uniqueness
2,4-Dichloro-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and biological activity .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
2,4-Dichloro-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H18Cl2N2O2. The compound features a dichlorophenol moiety and a tetrahydrofuran ring, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 305.21 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP | Not available |
Research indicates that compounds with similar structures often exhibit antibacterial properties. The mechanism typically involves the inhibition of bacterial topoisomerases, essential enzymes for DNA replication and transcription. This inhibition can lead to cell death in susceptible bacterial strains.
Antibacterial Activity
A study focusing on dual inhibitors of bacterial topoisomerases demonstrated that compounds with structural similarities to this compound exhibited potent antibacterial effects against various strains, including multidrug-resistant (MDR) Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) for these compounds ranged from <0.03125 to 4 μg/mL, indicating strong antibacterial potency .
Cytotoxicity
Cytotoxicity studies are essential for evaluating the safety profile of new compounds. In vitro assays have shown that certain derivatives of dichlorophenol can exhibit cytotoxic effects on cancer cell lines, but specific data on this compound is limited. Further studies are required to establish the therapeutic index and safety margins.
Case Study 1: Efficacy Against MDR Strains
In a controlled study, this compound was tested against MDR strains of Enterococcus faecalis and Acinetobacter baumannii. The results indicated significant antibacterial activity, with observed MIC values comparable to established antibiotics .
Case Study 2: Structure-Activity Relationship
Another investigation explored the structure-activity relationship (SAR) of phenolic compounds similar to this compound). The study concluded that modifications in the phenolic structure could enhance antibacterial efficacy while reducing cytotoxicity .
Properties
Molecular Formula |
C12H15Cl2NO2 |
|---|---|
Molecular Weight |
276.16 g/mol |
IUPAC Name |
2,4-dichloro-6-[(oxolan-2-ylmethylamino)methyl]phenol |
InChI |
InChI=1S/C12H15Cl2NO2/c13-9-4-8(12(16)11(14)5-9)6-15-7-10-2-1-3-17-10/h4-5,10,15-16H,1-3,6-7H2 |
InChI Key |
VTRCPQDFPBFTBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNCC2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















